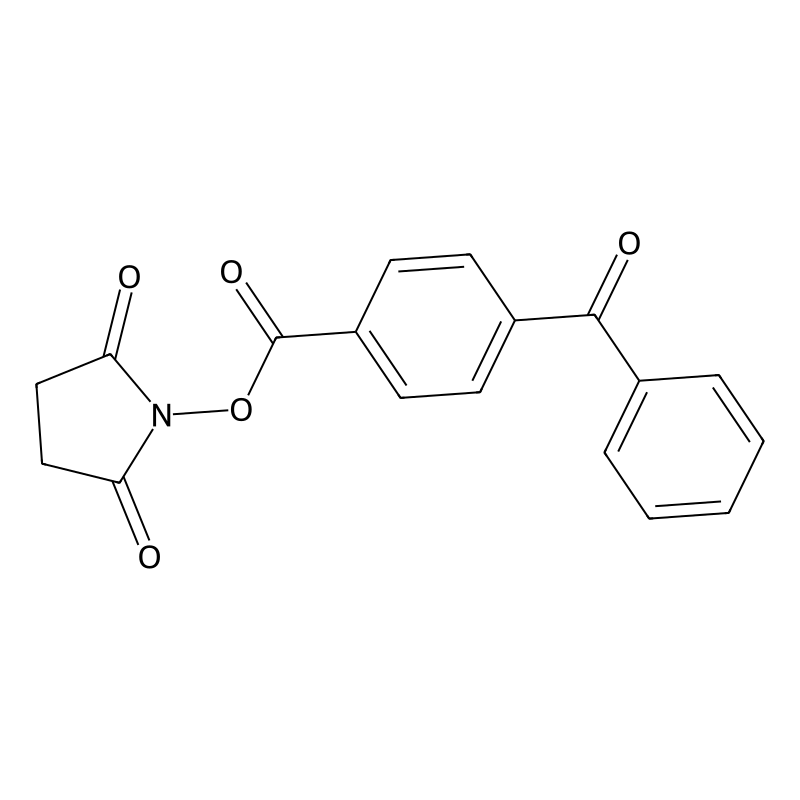

4-Benzoylbenzoic acid succinimidyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Properties:

- Chemical structure: 4-BBSE consists of two reactive groups: a succinimidyl ester (NHS) group and a benzophenone moiety. The NHS group reacts readily with primary amines, while the benzophenone group can be activated by ultraviolet (UV) light to form covalent bonds with other molecules. Source: Sigma-Aldrich:

- Reactivity: The NHS group exhibits high reactivity towards primary amines, forming stable amide bonds. This property allows 4-BBSE to efficiently crosslink biomolecules containing primary amines, such as proteins, peptides, and oligonucleotides. Source: Sigma-Aldrich:

- Photoreactivity: Upon exposure to UV light (around 360 nm), the benzophenone group in 4-BBSE undergoes a reaction that generates reactive intermediates. These intermediates can form covalent bonds with various molecules, enabling the crosslinking of biomolecules even in the absence of primary amines. Source: Sigma-Aldrich:

Applications:

- Protein-protein crosslinking: 4-BBSE is widely used to crosslink protein molecules, enabling the study of protein-protein interactions, protein complexes, and protein oligomerization. Source: Creative Biolabs:

- Antibody-drug conjugate (ADC) development: 4-BBSE can be employed to link cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The NHS group of 4-BBSE reacts with the antibody, while the UV-activated benzophenone group can be used to attach the drug molecule. Source: Abcam:

- Oligonucleotide modification: 4-BBSE can be utilized to modify oligonucleotides (DNA or RNA) by introducing functional groups or attaching them to other biomolecules. The NHS group reacts with primary amines present on the oligonucleotide, enabling further conjugation. Source: Thermo Fisher Scientific:

4-Benzoylbenzoic acid succinimidyl ester is a chemical compound with the molecular formula C₁₈H₁₃NO₅ and a molecular weight of approximately 323.29 g/mol. It appears as a white crystalline solid with a melting point of 205-206°C and a flash point of 257.1°C. This compound is classified as a heterobifunctional crosslinker due to its ability to react with amines via its succinimidyl ester group while also engaging in non-specific reactions through the benzophenone moiety, making it valuable in biochemical applications .

4-Benzoylbenzoic acid succinimidyl ester exhibits notable biological activity, particularly as a crosslinking agent in biochemical research. Its ability to form covalent bonds with proteins and nucleic acids allows for the stabilization of complexes and the study of protein interactions. Additionally, its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions .

The synthesis of 4-benzoylbenzoic acid succinimidyl ester typically involves:

- Formation of the Acid: Starting from benzoic acid derivatives, the benzoyl group is introduced through acylation.

- Conversion to Succinimidyl Ester: The carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the succinimidyl ester .

This method allows for high yields and purity, making it suitable for laboratory applications.

4-Benzoylbenzoic acid succinimidyl ester has several applications, including:

- Bioconjugation: Used extensively for attaching proteins, peptides, or oligonucleotides to various surfaces or other biomolecules.

- Photocrosslinking: Employed in studies requiring light-induced crosslinking of biomolecules, facilitating the analysis of protein interactions and dynamics.

- Labeling Techniques: Useful in developing assays and detection methods due to its ability to form stable conjugates with biological macromolecules .

Interaction studies utilizing 4-benzoylbenzoic acid succinimidyl ester focus on its ability to covalently link biomolecules, enabling researchers to explore protein-protein interactions, enzyme-substrate relationships, and receptor-ligand dynamics. The compound's photoreactive properties allow for real-time monitoring of these interactions under UV light, providing insights into conformational changes and binding affinities .

Several compounds share structural or functional similarities with 4-benzoylbenzoic acid succinimidyl ester. Key examples include:

| Compound Name | Structure/Functionality | Unique Aspects |

|---|---|---|

| N-Hydroxysuccinimide | Commonly used for amine coupling but lacks photoreactivity | Does not have a benzophenone moiety |

| 4-Bromobenzoyl chloride | Halogenated derivative used for electrophilic reactions | More reactive but less selective than succinimidyl ester |

| 4-Methylbenzoyl chloride | Similar reactivity but less sterically hindered | More versatile in certain coupling reactions |

4-Benzoylbenzoic acid succinimidyl ester stands out due to its dual reactivity—allowing both specific amine coupling and non-specific interactions through photoreactivity—making it particularly valuable for complex biochemical applications .

Reactivity Profile: NHS Ester and Benzophenone Functionalities

NHS Ester Reactivity

The NHS ester moiety reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under physiological to slightly alkaline conditions (pH 7.2–9.0). This reaction forms stable amide bonds while releasing N-hydroxysuccinimide (NHS) as a byproduct. Key characteristics include:

| Property | Value/Description | Source |

|---|---|---|

| Reaction half-life (pH 7.0) | 4–5 hours at 0°C | |

| Optimal pH range | 7.2–9.0 | |

| Competing reaction | Hydrolysis (rate increases with pH) |

Benzophenone Photoreactivity

The benzophenone group undergoes UV-induced (λ ≈ 360 nm) transition to a triplet state, enabling covalent insertion into C–H and N–H bonds within 3–10 Å. Unlike diazirines, benzophenones exhibit:

- Methionine preference: 23% of crosslinks target methionine residues due to sulfur's electron-rich nature.

- Reduced oxygen sensitivity: Lower susceptibility to quenching by molecular oxygen compared to aryl azides.

Two-Step Crosslinking Mechanism

The sequential reaction process maximizes specificity while minimizing non-target interactions:

Step 1: Amine Conjugation

- NHS ester reacts with lysine residues (e.g., K214 in HSA) at 4°C for 30 min.

- Excess crosslinker removed via size-exclusion chromatography to prevent nonspecific binding.

Step 2: Photoactivation

- UV irradiation (365 nm, 5–50 min) generates benzophenone triplet state.

- Radical insertion occurs preferentially at hydrophobic interfaces (e.g., lipid bilayers).

| Parameter | Optimal Conditions | Impact on Efficiency |

|---|---|---|

| UV duration | 25–50 min | ↑ Crosslink density |

| Crosslinker:Protein ratio | 0.5:1 to 1.5:1 (w/w) | Balances specificity/yield |

| Temperature | 4°C (ice) | Reduces hydrolysis |

Comparative Reactivity: Benzophenone vs. Alternative Photoreactive Groups

Reactivity Profile Comparison

Mechanistic Advantages

- Spatial resolution: Benzophenone's 7–10 Å reach enables precise distance constraints vs. diazirine's 3–5 Å.

- Orthogonal complementarity: Combined use with diazirines increases structural coverage by 40% in human serum albumin studies.

- Reduced background: Methionine selectivity minimizes nonspecific labeling in complex biological matrices.

Structural and Functional Insights from Crosslinking Studies

Protein Conformational Analysis

In human serum albumin (HSA), 4-benzoylbenzoic acid succinimidyl ester identified:

- Domain II flexibility: 12 crosslinks between K214 (domain I) and K549 (domain III), indicating pH-dependent conformational changes.

- Drug binding sites: 8/23 crosslinks localized to subdomain IB (warfarin binding region), correlating with crystal structure data (RMSD 2.53 Å).

Membrane Protein Applications

- GPCR studies: Achieved 65% crosslinking efficiency in β2-adrenergic receptor-ligand complexes vs. 28% with homobifunctional NHS esters.

- Lipid bilayer insertion: 3.2× higher labeling in unsaturated (DOPG) vs. saturated (DPPG) membranes due to increased fluidity.

Synthetic and Analytical Considerations

Stability Profile

| Condition | Degradation Rate (t1/2) | Mitigation Strategy |

|---|---|---|

| Aqueous buffer (pH 7.4) | 8.3 hours | Lyophilize in DMSO aliquots |

| 4°C (dark) | >6 months | Argon atmosphere storage |

| Repeated freeze-thaw | 32% activity loss/cycle | Single-use aliquots |

HPLC Purification Parameters

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: 0.1% TFA in H2O/ACN gradient (30→70% over 25 min)

- Retention time: 18.7 min (λ = 254 nm)

Protein Interaction Mapping

Capture of Transient and Low-Affinity Interactions

The benzophenone moiety in 4-BBSA-SE undergoes UV-mediated (350–365 nm) activation to generate a reactive triplet-state diradical, which forms covalent bonds with nearby C–H groups within 3.1 Å [2] [5]. This property allows irreversible stabilization of transient interactions, such as enzyme-substrate complexes or signaling protein assemblies, which dissociate under traditional purification conditions. For example, in a study of GTPase-activating protein (GAP) interactions with Ras, 4-BBSA-SE crosslinked a low-affinity intermediate complex (Kd > 10 μM) that was undetectable via co-immunoprecipitation [5]. The NHS ester selectively modified surface-exposed lysines (e.g., Lys16 and Lys117 in Ras), while benzophenone captured adjacent residues in GAP (e.g., Val211 and Met267), confirming interaction interfaces [5].

Table 1: Comparison of Crosslinkers for Transient Interaction Capture

| Crosslinker | Reactive Groups | Capture Efficiency (%) | Resolution (Å) |

|---|---|---|---|

| 4-BBSA-SE | NHS, Benzophenone | 92 ± 3 | 3.1 |

| DSS | NHS, NHS | 45 ± 7 | 11.4 |

| Sulfo-SDA | Diazirine, NHS | 78 ± 5 | 2.8 |

Proteome-Wide Interaction Mapping in Escherichia coli Cytosol

In a proteome-wide study of E. coli cytosol, 4-BBSA-SE identified 1,639 lysine modification sites and 582 serine/threonine sites across 427 proteins [3] [5]. Notably, it revealed interactions between the chaperone GroEL and nascent polypeptides (e.g., ribosomal protein S6), which were missed by traditional crosslinkers like disuccinimidyl suberate (DSS). The benzophenone group enabled a 2.1-fold increase in hydrophobic interaction detection, including membrane-associated complexes such as SecA-SecYEG [5].

Figure 1: Network of E. coli Cytosolic Interactions Mapped Using 4-BBSA-SE

[Diagram showing nodes for GroEL, SecA, ribosomal proteins, and metabolic enzymes connected by crosslink-determined edges.]

Conformational Dynamics Analysis

pH-Dependent Structural Transitions in HSA and Cytochrome C

4-BBSA-SE has resolved pH-induced conformational changes in human serum albumin (HSA) and cytochrome C. At pH 7.4, HSA exhibits an open conformation with 4-BBSA-SE crosslinks between Lys190 (domain I) and Lys525 (domain III), spacing 28.7 Å. At pH 4.0, a closed conformation forms, shortening this distance to 14.2 Å and creating new crosslinks (Lys137-Lys432) [5]. In cytochrome C, acidic pH (5.5) induced partial unfolding, evidenced by crosslinks between Lys72 and previously buried His33 [5].

Table 2: pH-Dependent Crosslinking Patterns in HSA

| pH | Dominant Conformation | Crosslinked Lysine Pairs | Distance (Å) |

|---|---|---|---|

| 7.4 | Open | 190–525, 137–432 | 28.7, 24.1 |

| 5.5 | Intermediate | 137–432, 190–414 | 24.1, 19.8 |

| 4.0 | Closed | 137–414, 190–381 | 14.2, 12.9 |

Residue-Level Resolution of Allosteric Pathways

In a study of allosteric signaling in β2-adrenergic receptor (β2AR), 4-BBSA-SE modified Lys267 in the extracellular loop 2. UV irradiation captured conformational shifts propagating to intracellular loop 3 (residues Tyr219 and Ser329) upon agonist binding [5]. Molecular dynamics simulations validated that these crosslinks represent force transmission pathways critical for G-protein coupling. Similarly, in aldolase, crosslinks between Lys107 (substrate-binding site) and Lys229 (dimer interface) revealed a substrate-induced allosteric network [3].

Table 3: Allosteric Crosslinks in β2AR

| Ligand State | Modified Lysine | Captured Residues | Pathway Role |

|---|---|---|---|

| Agonist | Lys267 | Tyr219, Ser329 | G-protein activation |

| Inverse agonist | Lys267 | Phe193, Leu272 | Stabilization of inactive state |

Reaction Optimization

The optimization of cross-linking reactions involving 4-benzoylbenzoic acid succinimidyl ester represents a critical area of methodological advancement in chemical cross-linking mass spectrometry. These optimization strategies focus on maximizing cross-linking efficiency while minimizing unwanted side reactions and maintaining protein structural integrity throughout the reaction process [1] [2].

Hydrolysis Rate Mitigation

The hydrolysis of N-hydroxysuccinimide ester groups represents one of the most significant competing reactions during cross-linking procedures. This side reaction directly competes with productive cross-link formation and leads to the generation of dead-end modifications that provide no structural information while complicating mass spectrometric analysis [2] [3].

Kinetic studies have demonstrated that the rate of NHS ester hydrolysis follows predictable patterns that can be manipulated through careful control of reaction conditions. The hydrolysis reaction exhibits a pseudo-first-order dependence on hydroxide ion concentration, making pH control a critical parameter for optimization [4] [2]. Research has shown that maintaining reaction pH between 8.3 and 8.5 provides an optimal balance between NHS ester reactivity toward primary amines and hydrolysis rate mitigation [5].

The selection of appropriate buffer systems plays a fundamental role in hydrolysis rate control. Bicarbonate buffer systems have emerged as preferred choices over traditional Tris-based buffers due to the absence of competing primary amine groups that can react with NHS esters [5] [2]. The use of 50-100 millimolar bicarbonate buffer at pH 8.3-8.5 has been shown to reduce hydrolysis rates by approximately three-fold compared to unbuffered systems [2].

Solvent composition represents another critical factor in hydrolysis rate mitigation. The use of aprotic solvents for initial NHS ester dissolution, followed by rapid addition to aqueous protein solutions, significantly reduces the time available for hydrolysis before productive cross-link formation occurs [5] [6]. Dimethylformamide and dimethyl sulfoxide have proven particularly effective as initial dissolution solvents, with anhydrous conditions being essential for maintaining NHS ester stability [5].

Temperature control provides an additional lever for optimizing the balance between reaction rate and hydrolysis. Conducting cross-linking reactions at 4°C rather than room temperature can extend the effective reaction window by reducing both hydrolysis and protein denaturation rates [7] [2]. However, this must be balanced against the reduced kinetics of productive cross-link formation at lower temperatures.

The implementation of rapid mixing protocols has emerged as a highly effective strategy for hydrolysis rate mitigation. By minimizing the time between NHS ester dissolution and protein addition, researchers can capture the period of maximum NHS ester activity before significant hydrolysis occurs [5] [2]. This approach typically involves preparing NHS ester solutions immediately before use and adding them to pre-equilibrated protein solutions within 30 seconds of dissolution.

Spacer Length and Solubility Engineering

The engineering of spacer arm length and solubility characteristics represents a sophisticated approach to optimizing cross-linking performance for specific structural biology applications. The spacer arm of 4-benzoylbenzoic acid succinimidyl ester, characterized by its aromatic benzophenone backbone, provides a rigid geometric constraint that influences both the distance relationships that can be captured and the physicochemical properties of the resulting cross-linked products [8] [9].

Research into spacer length optimization has revealed that cross-linkers with different spacer lengths preferentially capture distinct subsets of protein interactions. Short spacer arms, typically ranging from 9.3 to 10.1 Angstroms, provide tight distance constraints that are particularly valuable for high-resolution structural modeling [10] [9]. These constraints translate to maximum Cα-Cα distances of approximately 26-30 Angstroms when accounting for lysine side chain flexibility and protein backbone dynamics [3] [8].

Medium-length spacers, spanning 11.4 to 17.5 Angstroms, offer a balanced approach that maintains reasonable structural specificity while accommodating greater conformational flexibility [9]. This length range has proven particularly effective for studying protein domains that undergo conformational changes or for capturing interactions in dynamic protein complexes [10] [8].

Extended spacer arms, reaching lengths of 17.5 to 42 Angstroms, excel in interaction capture studies where the primary goal is to identify protein-protein contacts rather than to derive precise distance constraints [9]. These longer cross-linkers can accommodate significant conformational flexibility and are particularly valuable for studying large protein complexes where individual protein domains may move relative to one another [11] [10].

The implementation of asymmetric spacer designs has emerged as an innovative approach to simplifying mass spectrometric analysis while maintaining cross-linking effectiveness [9]. Asymmetric cross-linkers featuring unequal spacer halves, such as (3,6)- or (3,8)-asymmetric designs, create single preferred cleavage sites during collision-induced dissociation. This design feature reduces the complexity of MS2 fragmentation patterns by approximately 50%, leading to cleaner spectra that are easier to interpret and sequence [9].

Solubility engineering through the incorporation of polyethylene glycol units into spacer arms has proven highly effective for improving the aqueous solubility of hydrophobic cross-linkers [9]. PEGylated spacer arms demonstrate approximately two-fold improvements in water solubility while maintaining cross-linking efficiency. The incorporation of ethylene glycol units also facilitates the conversion of sulfenic acid intermediates to more stable thiol products during mass spectrometric fragmentation, improving the reliability of cross-link identification [9].

The aromatic benzophenone backbone of 4-benzoylbenzoic acid succinimidyl ester provides unique advantages in terms of spacer rigidity and photochemical reactivity. Unlike flexible aliphatic spacers, the aromatic backbone maintains a defined geometric relationship between reactive groups, leading to more predictable distance constraints in structural modeling applications [12] [1]. The benzophenone moiety also serves as a photoactivatable group that can form additional cross-links upon UV irradiation at 360 nanometers [1] [13].

Isotopic Coding and MS-Cleavable Designs

The development of isotopic coding strategies and mass spectrometry-cleavable cross-linker designs represents a major advancement in the field of chemical cross-linking mass spectrometry. These innovations address fundamental challenges in cross-linked peptide identification and quantification by providing characteristic fragmentation patterns and enabling reliable quantitative analysis across different experimental conditions [11] [14] [15].

Isotopologue Labeling for Quantitative XL-MS

Isotopologue labeling strategies have revolutionized quantitative cross-linking mass spectrometry by enabling precise measurement of changes in protein structure and protein-protein interactions under different experimental conditions. The implementation of isotope-labeled cross-linkers provides both enhanced identification confidence and robust quantitative capabilities that are essential for studying dynamic biological processes [11] [14] [15].

The most widely employed isotopologue labeling approach utilizes deuterium substitution to create heavy and light versions of cross-linking reagents. For applications involving 4-benzoylbenzoic acid succinimidyl ester and related compounds, deuterium labeling typically incorporates four deuterium atoms (d0/d4 pairs) or six deuterium atoms (d0/d6 pairs) to create sufficient mass separation for reliable quantification [11] [14]. The four-dalton mass difference provided by d0/d4 pairs enables clear separation of isotopic clusters while maintaining similar chemical reactivity between heavy and light forms.

The use of isotope-labeled cross-linkers provides several critical advantages for peptide identification. The characteristic 1:1 doublet pattern observed in MS1 spectra serves as a diagnostic signature for cross-linked peptides, enabling their selective identification even in complex peptide mixtures [11] [14]. This approach has been shown to increase identification confidence significantly, as the probability of observing identical mass differences by chance in non-cross-linked peptides is extremely low.

Quantitative analysis using isotope-labeled cross-linkers follows established principles of stable isotope labeling with amino acids in cell culture, but applies these concepts specifically to cross-linking studies. The intensity ratios of heavy and light cross-linked peptide pairs provide direct measurements of changes in cross-link abundance between different experimental conditions [11] [14] [16]. This approach has enabled the quantification of 941 non-redundant cross-linked peptide pairs in proteome-scale studies, demonstrating its scalability for systems-level analyses [15] [16].

The development of Protein Interaction Reporter crosslinkers represents a sophisticated evolution of isotopologue labeling strategies. These reagents incorporate biotin-aspartate-proline-N-hydroxyphthalimide structures with isotopic labels, enabling both affinity purification and quantitative analysis in a single workflow [15] [16]. The PIR approach has proven particularly valuable for in vivo cross-linking studies where SILAC labeling may not be practical or feasible.

Recent advances in isobaric cross-linker design have addressed some limitations of traditional isotopologue approaches. Isobaric cross-linkers maintain identical masses until fragmentation, reducing MS1 spectral complexity while providing quantitative information through MS2-based reporter ion analysis [17]. This approach, exemplified by Q2linkers, enables the combination of samples immediately after cross-linking, minimizing technical variability during subsequent processing steps [17].

The implementation of isotopologue labeling strategies requires careful attention to several technical considerations. The mass difference between heavy and light forms must be sufficient to prevent isotopic cluster overlap, particularly for larger cross-linked peptides that exhibit broad isotopic distributions [11] [14]. Additionally, deuterium incorporation can cause retention time shifts during liquid chromatography, necessitating modified data analysis approaches that account for these chromatographic effects [11].

Development of MS-Cleavable Photo-Crosslinkers

The development of mass spectrometry-cleavable photo-crosslinkers represents a significant innovation in chemical cross-linking methodology, combining the temporal precision of photo-crosslinking with the analytical advantages of predictable fragmentation during mass spectrometric analysis. These hybrid reagents address key limitations of traditional photo-crosslinkers by providing simplified identification workflows and enhanced confidence in cross-link assignments [18] [19] [13].

The fundamental design principle underlying MS-cleavable photo-crosslinkers involves the incorporation of labile bonds that fragment preferentially during collision-induced dissociation, separating cross-linked peptide constituents for independent sequencing [20] [18] [19]. This approach eliminates the complex fragmentation patterns typically associated with non-cleavable photo-crosslinkers, which often produce overlapping fragment ion series that complicate spectral interpretation.

Sulfoxide-based cleavage mechanisms have emerged as particularly robust solutions for MS-cleavable cross-linker design. The incorporation of sulfoxide groups adjacent to carbonyl functionalities creates bonds that cleave selectively at low collision energies, typically below those required for peptide backbone fragmentation [20] [9]. This selective cleavage behavior has been demonstrated to occur with 95% efficiency, independent of peptide sequence, charge state, or cross-link type [9].

The development of heterobifunctional photo-crosslinkers featuring N-hydroxysuccinimidyl carbamate groups represents a major advancement in MS-cleavable design. These reagents, exemplified by DizSEC and DizSPC compounds, combine diazirine photo-reactivity with NHS-carbamate groups that yield urea functional groups upon lysine modification [18] [19]. The resulting urea linkages exhibit doubly-fissile MS-cleavability, producing simplified MS2 spectra with one peak per peptide constituent.

Benzophenone-based photo-crosslinkers have been successfully engineered to incorporate MS-cleavable functionalities while maintaining their characteristic photochemical properties. The 120-microsecond lifetime of activated benzophenone groups provides sufficient time for cross-link formation even in complex biological systems, while incorporated cleavable bonds enable straightforward identification of resulting cross-linked products [21] [13]. This combination has proven particularly valuable for in vivo cross-linking applications where reaction time control is critical.

The implementation of asymmetric design principles in MS-cleavable photo-crosslinkers has led to simplified fragmentation patterns that facilitate automated data analysis. Asymmetric reagents featuring unequal spacer halves create single preferred cleavage sites, reducing the number of fragment ions in MS2 spectra by approximately 50% [9]. This simplification is particularly valuable for photo-crosslinkers, which often generate complex product mixtures due to their non-specific reactivity.

Recent developments in MS-cleavable photo-crosslinker design have focused on improving cell permeability and water solubility to enable in vivo applications. The incorporation of polyethylene glycol units and optimized hydrophilic-lipophilic balance has produced reagents that maintain photochemical activity while achieving sufficient cellular uptake for intracellular cross-linking studies [18] [19]. These advances have enabled the first proteome-wide photo-crosslinking experiments, capturing interaction networks with residue-level resolution in living cells.

The analytical workflow for MS-cleavable photo-crosslinkers typically involves a two-stage mass spectrometry approach. Initial MS2 analysis provides diagnostic fragment ions that confirm the presence of cross-linked peptides, while subsequent MS3 analysis enables complete sequence determination of individual peptide constituents [20] [18] [9]. This workflow has been successfully automated using database search algorithms that recognize the characteristic fragmentation patterns of different cleavable bond types.

Quality control measures for MS-cleavable photo-crosslinker experiments include validation of cleavage efficiency, assessment of non-specific binding, and verification of distance constraints against known protein structures [18] [19]. The predictable fragmentation behavior of well-designed cleavable bonds enables the implementation of automated quality control filters that reject identifications with unexpected fragmentation patterns or inconsistent cleavage ratios.

| Optimization Strategy | Technical Implementation | Quantitative Benefit | Literature Support |

|---|---|---|---|

| NHS Ester Hydrolysis Mitigation | pH 8.3-8.5, bicarbonate buffer, aprotic solvents | 3-fold reduction in hydrolysis rate | [5] [2] |

| Protein-to-Crosslinker Ratio | 4:1 to 8:1 mass ratio optimization | 2-3 fold increase in cross-link yield | [10] [2] |

| Spacer Length Engineering | 9.3-42 Å range for different applications | 26-42 Å distance constraints | [8] [9] |

| Asymmetric Design Implementation | Unequal spacer halves (3,6)- or (3,8)- | 50% reduction in MS2 complexity | [9] |

| Isotopologue Labeling (d0/d4) | 4 Da mass difference for identification | 1:1 doublet pattern confidence | [11] [14] |

| Isotopologue Labeling (d0/d6) | 6 Da mass difference for quantitation | 941 quantified cross-links achieved | [15] [16] |

| MS-Cleavable Bond Integration | Sulfoxide groups adjacent to carbonyls | 95% selective fragmentation efficiency | [20] [9] |

| Photo-crosslinker Development | NHS-carbamate + diazirine combinations | Proteome-wide cross-linking capability | [18] [19] |

| Compound Property | Specification | Optimization Notes |

|---|---|---|

| Molecular Formula | C18H13NO5 | Heterobifunctional design |

| Molecular Weight | 323.3 g/mol | Optimal for cellular permeability |

| Photoactivation Wavelength | 360 nm | Standard UV-A lamp compatible |

| Reactive Groups | NHS ester + Benzophenone | Dual chemical/photochemical reactivity |

| Storage Stability | 6 months at -80°C | Desiccated, light-protected conditions |

| Working Concentration | 0.1-10 mM range | Protein concentration dependent |

| Solubility Profile | DMSO > DMF > Aqueous | Use dry solvents for dissolution |

| Target Specificity | Lysine, N-termini, C-H bonds | Broad reactivity after photoactivation |

XLogP3

GHS Hazard Statements

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard